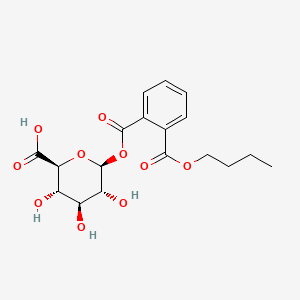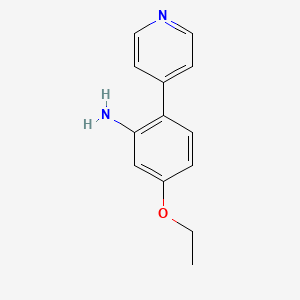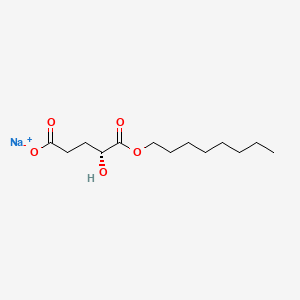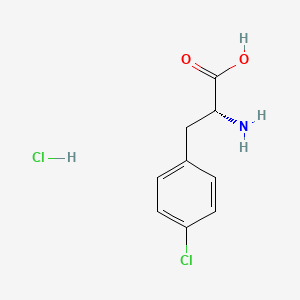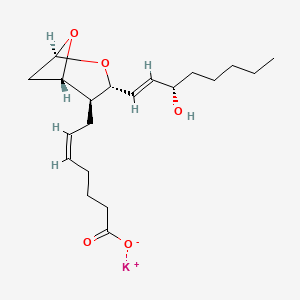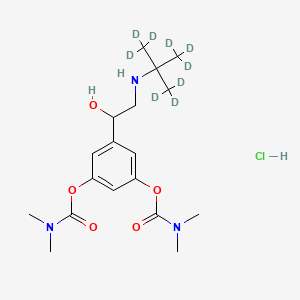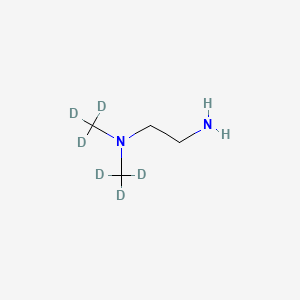
N,N-Dimethylethanediamine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylethanediamine-d6 is a deuterated derivative of N,N-Dimethylethanediamine, an organic compound with the formula (CH3NH)2C2H4. It is a colorless liquid with a fishy odor and features two secondary amine functional groups. The deuterated version, this compound, is used in various scientific research applications due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylethanediamine-d6 can be synthesized through the deuteration of N,N-Dimethylethanediamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle large volumes. The reaction conditions are optimized to achieve high yields and purity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylethanediamine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
N,N-Dimethylethanediamine-d6 is used in various scientific research applications, including:
Chemistry: As a ligand in the preparation of metal complexes, which are used as homogeneous catalysts.
Biology: In studies involving DNA binding effects and the enhancement of carbon dioxide adsorption.
Medicine: As an intermediate in the synthesis of pharmaceuticals, such as Cefotiam.
Industry: In the synthesis of allylic nitro compounds and as a catalyst in various organic reactions.
Mécanisme D'action
The mechanism of action of N,N-Dimethylethanediamine-d6 involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The compound’s secondary amine groups play a crucial role in its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
N,N-Dimethylethylenediamine: Similar in structure but not deuterated.
Dimethylaminopropylamine: Contains an additional carbon in the chain.
N,N-Diethylethylenediamine: Contains ethyl groups instead of methyl groups.
Uniqueness: N,N-Dimethylethanediamine-d6 is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies and applications requiring minimal hydrogen interference. Its isotopic properties also make it useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular interactions and dynamics.
Propriétés
IUPAC Name |
N',N'-bis(trideuteriomethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
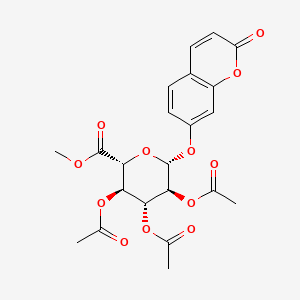
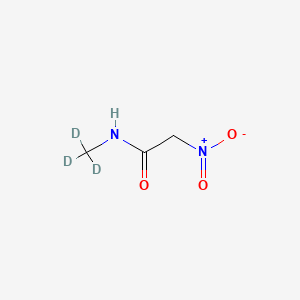
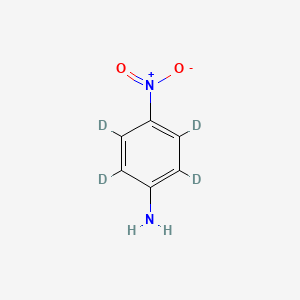
![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)

